Lipophilicity Advantage Over Sulfanilamide
The XLogP3-AA value of 2-amino-6-methoxybenzenesulfonamide is 0.3, compared to -1.26 for the unsubstituted parent compound sulfanilamide (4-aminobenzenesulfonamide) [1][2]. This represents a ΔLogP of 1.56 log units, corresponding to approximately a 36-fold increase in computed octanol-water partition coefficient.
| Evidence Dimension | Computed lipophilicity (XLogP / LogP) |
|---|---|
| Target Compound Data | XLogP3-AA = 0.3 |
| Comparator Or Baseline | Sulfanilamide (4-aminobenzenesulfonamide): XLogP = -1.26 |
| Quantified Difference | ΔLogP = 1.56 (~36-fold increase in lipophilicity) |
| Conditions | Computed values (XLogP3-AA algorithm, PubChem; Guide to Pharmacology database) |
Why This Matters
Higher lipophilicity is a critical parameter for membrane permeability and oral bioavailability; this compound's LogP of 0.3 places it in a more drug-like range compared to the highly hydrophilic sulfanilamide, making it a more suitable starting point for lead optimization programs targeting intracellular enzymes or CNS-penetrant agents.
- [1] PubChem. Compound Summary: 2-Amino-6-methoxybenzenesulfonamide. CID 11356138. XLogP3-AA: 0.3. https://pubchem.ncbi.nlm.nih.gov/compound/11356138 View Source
- [2] IUPHAR/BPS Guide to Pharmacology. Sulfanilamide Ligand Page. XLogP: -1.26. https://www.guidetopharmacology.org/GRAC/LigandDisplayForward?ligandId=10144 View Source
